molecular formula C13H12ClNO2 B2461445 2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide CAS No. 852956-34-4

2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide

Cat. No.: B2461445
CAS No.: 852956-34-4
M. Wt: 249.69
InChI Key: CZXQFYYXMSVEED-UHFFFAOYSA-N
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Description

2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide is an organic compound with the molecular formula C13H12ClNO2. It is a member of the acetamide family, characterized by the presence of a chloro group, a furan ring, and a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with furan-2-carbaldehyde and aniline. The reaction is carried out in the presence of a suitable catalyst and solvent under controlled temperature and pressure conditions. The reaction mechanism involves the formation of an imine intermediate, followed by nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by interfering with cell wall synthesis or protein function. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[2-(5-methyl-furan-2-yl)-phenyl]-acetamide: Similar structure with a methyl group on the furan ring.

    N-(2-furylmethyl)-2-chloroacetamide: Lacks the phenyl group.

    2-chloro-N-(phenylmethyl)acetamide: Lacks the furan ring.

Uniqueness

2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide is unique due to the presence of both a furan ring and a phenyl group, which may contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-N-[furan-2-yl(phenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO2/c14-9-12(16)15-13(11-7-4-8-17-11)10-5-2-1-3-6-10/h1-8,13H,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZXQFYYXMSVEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CO2)NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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